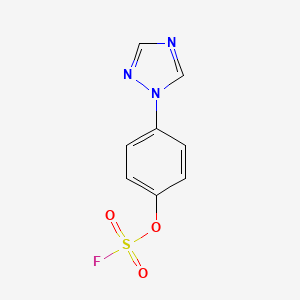

1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole

Description

Properties

IUPAC Name |

1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-7(2-4-8)12-6-10-5-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYNOVFBYIGRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole typically involves the reaction of 4-fluorosulfonyloxybenzene with 1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with 1,2,3-Triazole Analogs

Replacing the 1,2,4-triazole core with 1,2,3-triazole results in significant activity loss. For example:

- This highlights the critical role of nitrogen atom positioning in the triazole ring for binding to biological targets.

Bioisosteric Replacement: Thiazole vs. 1,2,4-Triazole

1,2,4-Triazole can serve as a bioisostere for thiazole in drug design. A study comparing thiazole-based compounds with 1,2,4-triazole analogs revealed:

- Triazole derivatives retained antimitotic activity but with altered pharmacokinetic profiles due to increased hydrogen-bonding capacity .

- Example: 1-(3',4',5'-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivatives showed comparable efficacy to thiazole-based compounds but improved solubility .

Energetic Materials: Comparison with Azobis- and Bi-1,2,4-Triazoles

Polycyclic 1,2,4-triazole derivatives are explored as high-energy materials:

- Azobis-1,2,4-triazole: Higher crystal density (1.85 g/cm³) and enthalpy of formation (+450 kJ/mol) compared to mono-triazoles.

- Bi-1,2,4-triazole : Exhibits superior thermal stability (decomposition >250°C) .

- 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole : The fluorosulfonyloxy group may enhance oxidative stability but requires experimental validation.

Table 2: Physicochemical Properties of Energetic Triazoles

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Enthalpy (kJ/mol) |

|---|---|---|---|

| Azobis-1,2,4-triazole | 1.85 | 220 | +450 |

| Bi-1,2,4-triazole | 1.78 | 260 | +420 |

| 1,2,4-Triazole (monomeric) | 1.21 | 180 | +300 |

Antimicrobial and Antifungal Activity

1,2,4-Triazole derivatives with sulfur-containing substituents (e.g., thiadiazole or thioether groups) demonstrate broad-spectrum antimicrobial activity:

- 1-(5-Phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-1,2,4-triazole: Inhibited Staphylococcus aureus (MIC = 4 µg/mL) .

- Sulfonamide-1,2,4-triazoles : Showed antifungal activity against Candida albicans (MIC = 8–16 µg/mL) .

Biological Activity

1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention due to their potential as therapeutic agents against various diseases, including bacterial infections, fungal infections, and inflammatory conditions. This article explores the biological activity of this compound, focusing on its antifungal and antibacterial properties, as well as its anti-inflammatory effects.

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. The compound this compound exhibits notable antifungal activity against several fungal strains. A study reported that triazole derivatives can inhibit fungal growth effectively, with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 µmol/mL against various fungi such as Aspergillus niger and Trichoderma viride .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µmol/mL) |

|---|---|---|

| This compound | A. niger | 0.01 |

| This compound | T. viride | 0.05 |

| Other Triazoles | Gibberella saubinetii | 0.027 |

These findings suggest that the presence of the fluorosulfonyloxy group enhances the antifungal efficacy of the triazole scaffold.

Antibacterial Activity

The antibacterial properties of this compound are also significant. Research indicates that compounds containing the 1,2,4-triazole ring exhibit excellent activity against a range of bacterial pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa. The MIC values for various triazole derivatives have been reported to be as low as 0.12 µg/mL .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.25 |

| This compound | E. coli | 0.5 |

| Other Triazoles | P. aeruginosa | 0.125 |

The effectiveness of this compound against methicillin-resistant strains of S. aureus suggests its potential as an alternative treatment option in combating antibiotic resistance.

Anti-inflammatory Properties

In addition to its antifungal and antibacterial activities, there is emerging evidence regarding the anti-inflammatory effects of triazoles. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . For instance, a derivative similar to this compound exhibited selective COX-2 inhibition with an IC50 value significantly lower than standard anti-inflammatory drugs .

Case Studies

A comprehensive study evaluated various triazole derivatives for their biological activities and found that those with specific substitutions exhibited enhanced effects against both bacterial and fungal pathogens while also demonstrating anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(4-Fluorosulfonyloxyphenyl)-1,2,4-triazole, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves using 3-amino-1,2,4-triazole as a precursor, reacting it with fluorosulfonyloxy-containing aryl halides under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like Cu(I) or Pd(0) complexes enhance coupling efficiency . Optimization strategies include:

- Solvent selection : Chloroform or ethanol improves solubility of intermediates, reducing side reactions .

- Temperature control : Reflux at 80–100°C balances reaction rate and thermal stability.

- Catalyst loading : 5–10 mol% of Pd(PPh₃)₄ minimizes byproducts .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Structural confirmation :

- FT-IR : Identify functional groups (e.g., triazole ring C=N stretch at ~1600 cm⁻¹, S=O bands at ~1350–1150 cm⁻¹) .

- NMR : ¹H/¹³C-NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm) and fluorosulfonyloxy groups (δ ~120 ppm for ¹³C) .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<0.1%) .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What biological activities are commonly associated with this compound derivatives?

- Methodological Answer : These derivatives exhibit broad bioactivity, including:

- Antifungal activity : Assessed via agar diffusion assays against Candida albicans (MIC values 2–16 µg/mL) .

- Antioxidant potential : DPPH radical scavenging assays (IC₅₀ ~50–100 µM) .

- Enzyme inhibition : Fluorosulfonyl groups act as electrophiles, inhibiting serine hydrolases (e.g., acetylcholinesterase) in kinetic assays .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Control groups : Compare against reference compounds (e.g., fluconazole for antifungal studies) .

- Meta-analysis : Systematically review substituent effects using bibliosemantic methods to identify trends (e.g., electron-withdrawing groups enhance antifungal potency) .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of 1,2,4-triazole derivatives with fluorosulfonyloxy substituents?

- Methodological Answer : Regioselectivity challenges in triazole functionalization can be addressed via:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the triazole N1 position) to steer fluorosulfonyloxy coupling to the para position .

- Catalytic systems : Use fluoride ions (e.g., KF/Al₂O₃) to promote Peterson olefination, favoring C3-substitution .

- Microwave-assisted synthesis : Short reaction times (~30 min) reduce side-product formation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : SAR strategies involve:

- Systematic substitution : Vary substituents on the phenyl ring (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂) and triazole positions .

- In vitro profiling : Test derivatives against target enzymes (e.g., α-glucosidase for antidiabetic activity) using dose-response curves (IC₅₀ values) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .

Q. What computational methods predict the binding affinity of this compound derivatives to target enzymes?

- Methodological Answer : Molecular docking and dynamics simulations are key:

- Docking software : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., CYP51 for antifungals) .

- Binding energy validation : Compare computed ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.